
4,5-Dimethyl-2-propoxyaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Dimethyl-2-propoxyaniline is an organic compound with the molecular formula C11H17NO. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with two methyl groups at the 4 and 5 positions and a propoxy group at the 2 position. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dimethyl-2-propoxyaniline typically involves the alkylation of 4,5-dimethylaniline with propyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like acetone or ethanol. The general reaction scheme is as follows:
4,5-Dimethylaniline+Propyl BromideK2CO3,Refluxthis compound
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent recycling, can significantly improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
4,5-Dimethyl-2-propoxyaniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinone derivatives.
Reduction: The nitro group can be reduced to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur, where the hydrogen atoms on the benzene ring are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are typically used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
4,5-Dimethyl-2-propoxyaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 4,5-Dimethyl-2-propoxyaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The propoxy group and the methyl substitutions on the benzene ring can influence the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,5-Dimethylaniline: Lacks the propoxy group, leading to different chemical properties and reactivity.
2-Propoxyaniline: Lacks the methyl groups at the 4 and 5 positions, affecting its steric and electronic characteristics.
4,5-Dimethyl-2-methoxyaniline: Similar structure but with a methoxy group instead of a propoxy group, resulting in different solubility and reactivity.
Uniqueness
4,5-Dimethyl-2-propoxyaniline is unique due to the combined presence of the propoxy group and the methyl groups, which confer specific chemical and physical properties. These structural features make it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C11H17NO |
|---|---|
Molekulargewicht |
179.26 g/mol |
IUPAC-Name |
4,5-dimethyl-2-propoxyaniline |
InChI |
InChI=1S/C11H17NO/c1-4-5-13-11-7-9(3)8(2)6-10(11)12/h6-7H,4-5,12H2,1-3H3 |
InChI-Schlüssel |
DNQUVHCKRGFGQL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOC1=C(C=C(C(=C1)C)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


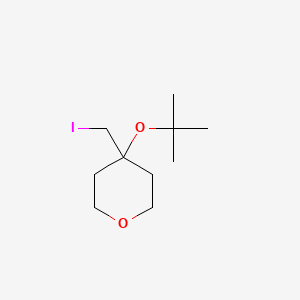
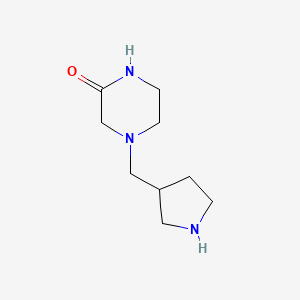
![2-(2-Aminobicyclo[2.2.1]heptan-2-YL)acetic acid](/img/structure/B13309744.png)
![1-[5-Bromo-2-(1H-1,2,4-triazol-1-YL)phenyl]ethan-1-one](/img/structure/B13309745.png)
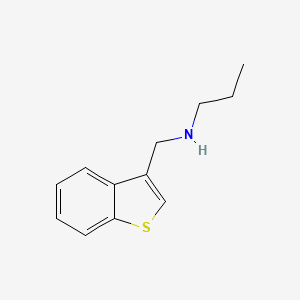
![N-Methyl-N-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]carbamoyl chloride](/img/structure/B13309757.png)
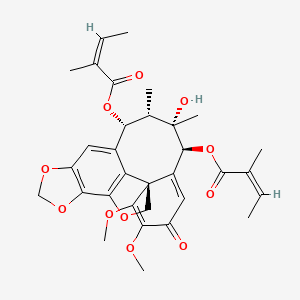
![4,4-Difluoro-2-azaspiro[4.4]nonane](/img/structure/B13309776.png)
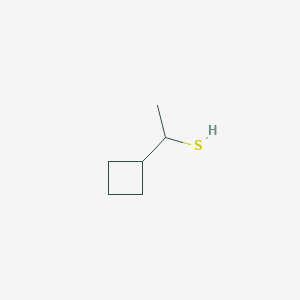
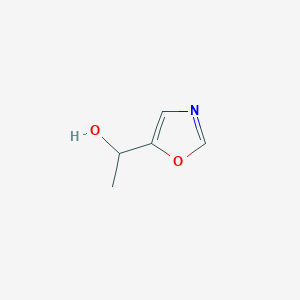
![1,4-Dimethyl-3-[(oxolan-3-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B13309802.png)

amine](/img/structure/B13309806.png)

